[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile
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Overview
Description
[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile is a heterocyclic compound that features a fused ring system combining thiazole and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structural framework of this compound allows for diverse chemical reactivity and biological activity, making it a valuable target for synthetic and pharmacological studies.
Mechanism of Action
Target of Action
Thiazolopyridines, a class of compounds to which [1,2]thiazolo[5,4-c]pyridine-3-carbonitrile belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It’s known that the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The interaction between the ligand and biological target can be optimized by introducing new binding sites .
Biochemical Pathways
Thiazolopyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may impact multiple biochemical pathways .
Pharmacokinetics
The thiazolo[3,2-a]pyrimidine moiety can be readily modified, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Thiazolopyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
The structural modification of the thiazolo[3,2-a]pyrimidine moiety suggests that the compound’s action may be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones in the presence of a base, followed by cyclization with thiourea. The reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize yield and purity. The process involves precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality. Catalysts and automated systems are often employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: [1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazolo[5,4-c]pyridine derivatives.
Scientific Research Applications
[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
- Thiazolo[3,2-a]pyridines
- Thiazolo[4,5-b]pyridines
- Pyrano[2,3-d]thiazoles
Uniqueness: [1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
[1,2]thiazolo[5,4-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S/c8-3-6-5-1-2-9-4-7(5)11-10-6/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLGKSQQAPRYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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